3,3-Dimethylpentan-1-ol

Description

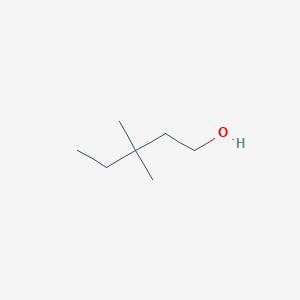

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDHMBHPLKHMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400975 | |

| Record name | 3,3-dimethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19264-94-9 | |

| Record name | 3,3-dimethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentan-1-ol is a primary alcohol characterized by a quaternary carbon atom at the 3-position, which imparts significant steric hindrance around the core of the molecule. This structural feature influences its physical properties and chemical reactivity in predictable, yet important ways. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a summary of its expected chemical behavior.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. Quantitative data is presented in structured tables for clarity and ease of comparison.

General and Physical Properties

The defining feature of this compound is its neopentyl-like structure, where the hydroxyl group is attached to a carbon chain that is sterically encumbered by a quaternary center. This structure affects properties such as boiling point and reactivity.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 19264-94-9 | [1][2] |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1] |

| Physical Form | Liquid (at STP) | |

| Boiling Point | 167 °C | [2] |

| Melting Point | -30.45 °C (estimate) | [2] |

| Density | 0.8280 g/mL | [2] |

| Refractive Index (n_D) | 1.4260 | [2] |

| Solubility in Water | Slightly soluble (predicted) |

Computed and Molecular Properties

Computational models provide additional insights into the molecular characteristics of this compound.

| Property | Value | Reference(s) |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 3 | [1][2] |

| Exact Mass | 116.120115130 Da | [1][2] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| pKa (Predicted) | 15.20 ± 0.10 | [2] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

-CH₂OH (C1): A triplet around 3.5-3.7 ppm, due to coupling with the C2 protons. The deshielding is caused by the adjacent electronegative oxygen atom.[3]

-

-CH₂- (C2): A triplet around 1.5-1.7 ppm, coupled to the C1 protons.

-

-CH₂CH₃ (C4): A quartet around 1.3-1.4 ppm, coupled to the C5 methyl protons.

-

-CH₂C H₃** (C5):** A triplet around 0.8-0.9 ppm, coupled to the C4 methylene (B1212753) protons.

-

-C(CH₃)₂ (at C3): A singlet around 0.8-0.9 ppm, integrating to 6 protons.

-

-O H**: A broad singlet, with a chemical shift that can vary (typically 1-5 ppm) depending on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the molecule.

-

-CH₂OH (C1): ~60-65 ppm. Deshielded by the hydroxyl group.[3]

-

-CH₂- (C2): ~45-50 ppm.

-

-C(CH₃)₂ (C3): ~30-35 ppm (quaternary carbon, will be a weak signal).

-

-CH₂CH₃ (C4): ~25-30 ppm.

-

-C(CH₃)₂ (Methyls at C3): ~25-30 ppm.

-

-CH₂CH₃ (C5): ~8-12 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for a primary alcohol.

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[4][5][6]

-

C-H Stretch: Strong, sharp peaks between 2850-3000 cm⁻¹ from the alkyl C-H bonds.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, typical for a primary alcohol.[6]

Mass Spectrometry (MS) (Predicted)

The mass spectrum of a primary alcohol often shows a weak or absent molecular ion peak (M⁺) at m/z = 116. Key fragmentation patterns include:

-

Alpha-Cleavage: The most characteristic fragmentation for alcohols involves the cleavage of the C-C bond adjacent to the oxygen.[7][8] For this compound, this would involve the loss of a C₆H₁₃ radical to produce a resonance-stabilized [CH₂OH]⁺ ion at m/z = 31 . This is expected to be a prominent peak.

-

Loss of Water: A peak corresponding to the loss of a water molecule (M-18) at m/z = 98 is common for alcohols.[7][8]

-

Further Fragmentation: The alkyl portion of the molecule will fragment to produce a series of peaks corresponding to the loss of alkyl radicals. A prominent peak at m/z = 57 corresponding to the tertiary pentyl cation [(CH₃)₂C-CH₂CH₃]⁺ is highly likely.

Chemical Reactivity and Synthesis

General Reactivity

As a primary alcohol, this compound is expected to undergo reactions typical of its class. However, the steric hindrance from the adjacent quaternary carbon (a neopentyl-like structure) will significantly reduce the rate of Sₙ2 reactions at the C1 position.

-

Oxidation: Mild oxidation (e.g., with PCC or a Swern oxidation) will yield the corresponding aldehyde, 3,3-dimethylpentanal.[9] Stronger oxidation (e.g., with KMnO₄ or Jones reagent) will produce 3,3-dimethylpentanoic acid.

-

Esterification: It will react with carboxylic acids or their derivatives under acidic conditions (Fischer esterification) to form esters.[10] The reaction rate may be slower than for less hindered primary alcohols.

-

Conversion to Alkyl Halides: Reaction with reagents like HBr or SOCl₂ will produce the corresponding 1-bromo- or 1-chloro-3,3-dimethylpentane. Due to the primary nature and steric hindrance, these reactions will likely proceed via an Sₙ2 mechanism, which will be slow. Under strongly acidic conditions that favor an Sₙ1 mechanism, rearrangement of the intermediate primary carbocation to a more stable tertiary carbocation is possible, leading to rearranged products.[11][12][13]

References

- 1. This compound | C7H16O | CID 4220190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gauthmath.com [gauthmath.com]

- 10. Ester synthesis by esterification [organic-chemistry.org]

- 11. allen.in [allen.in]

- 12. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]

- 13. sarthaks.com [sarthaks.com]

An In-depth Technical Guide to 3,3-Dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylpentan-1-ol is a primary alcohol with a unique branched structure that lends it particular physical and chemical properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical characteristics, and general synthetic approaches. Due to the limited availability of public domain experimental data, this document also discusses the expected spectroscopic characteristics based on its structure and provides general information on the biological effects of primary alcohols. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

This compound, a structural isomer of heptanol, is characterized by a pentyl chain with two methyl groups attached to the third carbon atom and a primary hydroxyl group at the first position.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

Canonical SMILES: CCC(C)(C)CCO[2]

-

InChI Key: IFDHMBHPLKHMOY-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted or estimated due to the scarcity of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Boiling Point | 167 °C | [2] |

| Density | 0.828 g/cm³ | [2] |

| Refractive Index | 1.426 | [2] |

| LogP (predicted) | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~1.5 | Triplet | 2H | -C(CH₃)₂-CH₂- |

| ~1.2 | Quartet | 2H | -CH₂-CH₃ |

| ~0.9 | Singlet | 6H | -C(CH₃)₂- |

| ~0.8 | Triplet | 3H | -CH₂-CH₃ |

| Variable | Singlet | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the seven carbon atoms in their unique chemical environments.

| Chemical Shift (ppm) | Assignment |

| ~60-65 | -CH₂-OH |

| ~45-50 | -C(CH₃)₂-CH₂- |

| ~35-40 | -C(CH₃)₂- |

| ~25-30 | -C(CH₃)₂- |

| ~20-25 | -CH₂-CH₃ |

| ~10-15 | -CH₂-CH₃ |

| ~5-10 | gem-dimethyl carbons |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | Aliphatic |

| 1450-1470 | C-H bend | Aliphatic |

| 1365-1385 | C-H bend (gem-dimethyl) | Alkane |

| 1050-1150 | C-O stretch | Primary Alcohol |

Mass Spectrometry (Predicted)

The mass spectrum of this compound would likely show a molecular ion peak (M+) at m/z = 116. Common fragmentation patterns for primary alcohols would be expected, including the loss of water (M-18) and alpha-cleavage.

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general and plausible synthetic route involves the hydroboration-oxidation of a corresponding alkene. A common precursor would be 3,3-dimethyl-1-pentene (B1360116).

General Experimental Protocol: Hydroboration-Oxidation of 3,3-Dimethyl-1-pentene

Disclaimer: This is a generalized protocol and has not been optimized for this compound. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

-

3,3-Dimethyl-1-pentene

-

Borane-tetrahydrofuran complex (BH₃-THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A dry, nitrogen-flushed round-bottom flask is charged with 3,3-dimethyl-1-pentene and anhydrous THF.

-

The solution is cooled in an ice bath.

-

A solution of BH₃-THF is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The flask is cooled again in an ice bath, and a solution of NaOH is carefully added, followed by the slow, dropwise addition of 30% H₂O₂.

-

The mixture is stirred at room temperature for a few hours.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation.

Below is a conceptual workflow of this synthesis.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or interaction with signaling pathways of this compound. However, general effects of primary alcohols on biological systems are known.

Primary alcohols can interact with cell membranes, potentially disrupting their structure and function. They are also known to be metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase. The biological effects of simple alcohols are often attributed to their interactions with proteins rather than lipids in cell membranes.

The diagram below illustrates a simplified, generalized pathway for the metabolism of a primary alcohol.

Caption: Generalized metabolic pathway of a primary alcohol.

Conclusion

This compound is a primary alcohol with a defined structure and predictable physicochemical properties. While detailed experimental data, particularly spectroscopic and comprehensive biological activity studies, are not widely available, this guide provides a foundational understanding of this molecule. The provided general synthetic protocol and predicted spectral data can serve as a starting point for researchers interested in the synthesis and characterization of this compound. Further research is warranted to fully elucidate its chemical and biological profile.

References

- 1. This compound | C7H16O | CID 4220190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3,3-Dimethylpentane(562-49-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of 3,3-dimethylpentan-1-ol, with a core focus on its boiling point. The information herein is compiled for use by professionals in research and development.

Physicochemical Data

This compound is a branched primary alcohol. Its structure influences its physical properties, such as boiling point and density. The presence of a hydroxyl group allows for hydrogen bonding, which significantly elevates its boiling point compared to its alkane analogue, 3,3-dimethylpentane (B146829) (Boiling Point: 86.0 °C)[1].

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value |

| Boiling Point | 167 °C [2] |

| Melting Point | -30.45 °C (estimate)[2] |

| Density | 0.8280 g/cm³[2] |

| Refractive Index | 1.4260[2] |

| Molecular Formula | C₇H₁₆O[2][3] |

| Molecular Weight | 116.203 g/mol [2] |

| pKa | 15.20 ± 0.10 (Predicted)[2] |

| LogP | 1.80500[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

Experimental Determination of Boiling Point

2.1. Thiele Tube Method: A Detailed Protocol

The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of a liquid.[4][7]

Materials:

-

Sample of this compound

-

Thiele tube filled with mineral oil

-

Thermometer (with a range up to 200 °C)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or hot plate)

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount (a few drops) of this compound is placed into the small test tube.[7]

-

Capillary Tube Insertion: The capillary tube is placed inside the test tube with the open end submerged in the liquid and the sealed end upwards.[8]

-

Assembly: The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and test tube assembly are immersed in the Thiele tube's mineral oil bath. The side arm of the Thiele tube is gently heated.[4] The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.[4]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed. At this point, the heating is discontinued.

-

Boiling Point Determination: The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]

-

Recording: The temperature is recorded. It is also advisable to record the atmospheric pressure at the time of the experiment for the most accurate results.

Visualizing the Experimental Setup

To further clarify the experimental protocol, the following diagram illustrates the setup for the Thiele tube method.

References

- 1. 3,3-Dimethylpentane - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H16O | CID 4220190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. chymist.com [chymist.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the Spectral Data of 3,3-Dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 3,3-dimethylpentan-1-ol. Due to the limited availability of direct experimental spectra in the public domain, this guide utilizes data from the close structural analog, 3,3-dimethylbutan-1-ol, to forecast the spectral characteristics. This document outlines the anticipated spectral data in clearly structured tables, details generalized experimental protocols for data acquisition, and presents a logical workflow for spectral analysis.

Predicted Spectral Data

The introduction of an additional ethyl group at the quaternary carbon in this compound, as compared to 3,3-dimethylbutan-1-ol, is expected to introduce characteristic changes in the nuclear magnetic resonance (NMR) and mass spectra. The infrared (IR) spectrum is predicted to retain the principal absorption bands associated with the primary alcohol functional group.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are predicted based on the deshielding effects of the hydroxyl group and the alkyl substituents.

| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration |

| -CH₃ (on ethyl) | ~0.9 | Triplet | 3H |

| -CH₂- (on ethyl) | ~1.3 | Quartet | 2H |

| -CH₃ (gem-dimethyl) | ~0.9 | Singlet | 6H |

| -CH₂- (adjacent to C(CH₃)₂) | ~1.5 | Triplet | 2H |

| -CH₂-OH | ~3.6 | Triplet | 2H |

| -OH | Variable | Singlet | 1H |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in this compound.

| Assignment | Predicted Chemical Shift (δ) ppm |

| -CH₃ (on ethyl) | ~8 |

| -CH₂- (on ethyl) | ~30 |

| C(CH₃)₂ | ~35 |

| -C(CH₃)₂ | ~24 |

| -CH₂- (adjacent to C(CH₃)₂) | ~45 |

| -CH₂-OH | ~70 |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to be characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the primary alcohol.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Strong, Broad |

| C-H stretch (sp³) | 2850-3000 | Strong |

| C-O stretch | 1050-1150 | Strong |

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of alkyl groups and the hydroxyl group.

| m/z | Predicted Identity | Relative Abundance |

| 116 | [M]⁺ | Low |

| 101 | [M - CH₃]⁺ | Moderate |

| 87 | [M - C₂H₅]⁺ | High |

| 73 | [M - C₃H₇]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | High |

| 31 | [CH₂OH]⁺ | High |

Experimental Protocols

Acquiring high-quality spectral data necessitates meticulous sample preparation and adherence to standardized instrument operating procedures. The following are generalized protocols for the analysis of a liquid alcohol like this compound.

NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Ensure the solution is homogeneous and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

Apply a small drop of the neat liquid sample directly onto the ATR crystal or between the salt plates to form a thin film.

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O signals.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background subtraction from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

For GC-MS, use a suitable capillary column (e.g., non-polar) and a temperature program that allows for the elution of the analyte.

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectral analysis of a liquid organic compound such as this compound.

Caption: A logical workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Synthesis of Sterically Hindered Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered primary alcohols presents a significant challenge in organic chemistry, often complicated by low reactivity of substrates and competing side reactions. These motifs are, however, crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides an in-depth overview of the core methodologies for the synthesis of these valuable compounds, with a focus on hydroboration-oxidation, reduction of sterically hindered carbonyls, and biocatalytic approaches.

Hydroboration-Oxidation of Sterically Hindered Alkenes

Hydroboration-oxidation is a powerful two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity.[1] This method is particularly well-suited for the synthesis of sterically hindered primary alcohols from terminal alkenes. The use of bulky borane (B79455) reagents is critical to achieving high regioselectivity by minimizing the addition of the boron atom to the more substituted carbon of the double bond.[1][2]

Reaction Mechanism

The reaction proceeds through a concerted syn-addition of the B-H bond across the alkene double bond. The boron atom, being the electrophile, adds to the less sterically hindered carbon atom. Subsequent oxidation of the resulting trialkylborane with hydrogen peroxide in the presence of a base replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol with retention of stereochemistry.[1]

Quantitative Data

The use of 9-borabicyclo[3.3.1]nonane (9-BBN) significantly enhances the regioselectivity in the hydroboration of terminal alkenes, leading to high yields of the corresponding primary alcohols.

| Alkene Substrate | Borane Reagent | Product | Yield (%) | Reference |

| 1-Hexene | 9-BBN | 1-Hexanol | 99 | [1] |

| Styrene | 9-BBN | 2-Phenylethanol | 98 | [1] |

| 2-Methyl-1-pentene | 9-BBN | 2-Methyl-1-pentanol | 99 | [1] |

| Vinylcyclohexane | 9-BBN | 2-Cyclohexylethanol | 99 | [1] |

Table 1: Yields for the Hydroboration-Oxidation of Various Alkenes with 9-BBN.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1-propanol (Neopentyl Alcohol) via Hydroboration-Oxidation

This protocol is adapted from standard hydroboration-oxidation procedures.

Materials:

-

9-BBN (0.5 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel is added 3,3-dimethyl-1-butene (1.0 eq) dissolved in anhydrous THF.

-

The flask is cooled to 0 °C in an ice bath.

-

The 9-BBN solution in THF (1.1 eq) is added dropwise to the stirred solution of the alkene over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is cooled back to 0 °C, and ethanol is slowly added, followed by the slow, dropwise addition of the 3 M sodium hydroxide solution.

-

The 30% hydrogen peroxide solution is then added dropwise, ensuring the internal temperature does not exceed 50 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

The reaction mixture is then extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to afford pure 2,2-dimethyl-1-propanol.

Reduction of Sterically Hindered Carboxylic Acids and Their Derivatives

The reduction of carboxylic acids and their derivatives, such as esters, is a fundamental method for the synthesis of primary alcohols. For sterically hindered substrates, powerful reducing agents are typically required.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including sterically hindered carboxylic acids and esters, to the corresponding primary alcohols.[3][4]

Reaction Mechanism

The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. This is followed by the departure of the leaving group (e.g., -OR for an ester) and a second hydride attack on the intermediate aldehyde to form an alkoxide. The final alcohol is obtained after an aqueous workup.[5]

Quantitative Data

| Substrate | Reducing Agent | Product | Yield (%) | Reference |

| Trimethylacetic acid | LiAlH₄ | Neopentyl alcohol | High | [6] |

| Methyl pivalate (B1233124) | LiAlH₄ | Neopentyl alcohol | High | [7] |

| Ethyl 2,2-dimethylbutanoate | LiAlH₄ | 2,2-Dimethyl-1-butanol | Good | N/A |

Table 2: Yields for the LiAlH₄ Reduction of Sterically Hindered Carboxylic Acids and Esters.

Experimental Protocol: Synthesis of Neopentyl Alcohol from Methyl Pivalate

This protocol is based on standard LiAlH₄ reduction procedures.

Materials:

-

Methyl pivalate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Sodium sulfate, anhydrous

-

Aqueous sulfuric acid (10%)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

A dry, nitrogen-flushed three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of methyl pivalate (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then gently refluxed for 2 hours.

-

The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting white precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

-

The crude neopentyl alcohol is purified by distillation.

Grignard Reaction with Formaldehyde (B43269)

The reaction of a Grignard reagent with formaldehyde is a classic and reliable method for the one-carbon homologation of an alkyl halide to a primary alcohol.[8] For the synthesis of sterically hindered primary alcohols, the main challenge lies in the formation of the sterically hindered Grignard reagent itself.

Reaction Mechanism

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the primary alcohol.[8]

Quantitative Data

| Grignard Reagent | Product | Yield (%) | Reference |

| tert-Butylmagnesium chloride | Neopentyl alcohol | ~70-80 | [9][10] |

| Neopentylmagnesium chloride | 3,3-Dimethyl-1-butanol | Good | [8] |

Table 3: Yields for the Synthesis of Sterically Hindered Primary Alcohols via Grignard Reaction with Formaldehyde.

Experimental Protocol: Synthesis of Neopentyl Alcohol from tert-Butylmagnesium Chloride

This protocol is adapted from general procedures for Grignard reactions with formaldehyde.

Materials:

-

tert-Butyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Paraformaldehyde

-

Aqueous hydrochloric acid (10%)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A dry, nitrogen-flushed three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with magnesium turnings (1.1 eq).

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.

-

In a separate flask, paraformaldehyde (1.2 eq) is depolymerized by heating to generate gaseous formaldehyde, which is passed through the Grignard solution with vigorous stirring.

-

After the addition of formaldehyde is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid at 0 °C.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the crude neopentyl alcohol is purified by distillation.

Biocatalytic Reduction of Carboxylic Acids

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of primary alcohols from carboxylic acids. Carboxylic acid reductases (CARs) are a class of enzymes that can reduce carboxylic acids to aldehydes, which can then be further reduced to primary alcohols by endogenous or co-expressed alcohol dehydrogenases.[11][12]

Catalytic Cycle

The CAR-catalyzed reduction involves an ATP-dependent activation of the carboxylic acid to an acyl-adenylate intermediate, followed by a phosphopantetheine-mediated transfer to the reductase domain where NADPH-dependent reduction to the aldehyde occurs.[12]

Quantitative Data

The substrate scope of CARs is broad, and they have been shown to be effective for the reduction of various carboxylic acids.[11][13]

| Substrate | Enzyme System | Product | Conversion (%) | Reference |

| Benzoic acid | CAR from Nocardia iowensis | Benzyl alcohol | >99 | [12] |

| Phenylacetic acid | CAR from Nocardia iowensis | 2-Phenylethanol | >99 | [12] |

| 3-Phenylpropionic acid | CAR from Nocardia iowensis | 3-Phenyl-1-propanol | >99 | [12] |

Table 4: Biocatalytic Reduction of Carboxylic Acids.

Experimental Protocol: General Procedure for Whole-Cell Bioreduction

This is a generalized protocol for a whole-cell biocatalytic reduction.

Materials:

-

Recombinant E. coli cells expressing the desired CAR and a suitable alcohol dehydrogenase.

-

Growth medium (e.g., LB broth) with appropriate antibiotics.

-

Inducer (e.g., IPTG).

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

-

Glucose (as a carbon source and for cofactor regeneration).

-

Carboxylic acid substrate.

-

Ethyl acetate (B1210297) for extraction.

Procedure:

-

A pre-culture of the recombinant E. coli is grown overnight in LB medium containing the appropriate antibiotics.

-

The main culture is inoculated with the pre-culture and grown at 37 °C to an OD₆₀₀ of 0.6-0.8.

-

Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 20 °C) overnight.

-

The cells are harvested by centrifugation and washed with buffer.

-

The cell pellet is resuspended in the reaction buffer containing glucose.

-

The carboxylic acid substrate is added to the cell suspension.

-

The reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.

-

The reaction mixture is then extracted with ethyl acetate.

-

The organic layer is dried, and the solvent is evaporated.

-

The product is analyzed and purified by standard chromatographic techniques.

Comparison of Synthetic Methods

Conclusion

The synthesis of sterically hindered primary alcohols can be achieved through several effective methodologies. The choice of the optimal synthetic route depends on the availability of the starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule. Hydroboration-oxidation offers excellent control over regioselectivity for alkene substrates. The reduction of carboxylic acids and their derivatives with powerful hydrides like LiAlH₄ is a robust and general method. Grignard reactions with formaldehyde provide a classic carbon-carbon bond-forming approach. Finally, biocatalysis is emerging as a powerful, green alternative that offers exceptional selectivity under mild conditions. This guide provides the foundational knowledge for researchers to select and implement the most suitable strategy for their specific synthetic challenges.

References

- 1. Brown Hydroboration [organic-chemistry.org]

- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103641681A - Synthetic method of neopentyl alcohol of high purity - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. chegg.com [chegg.com]

- 10. homework.study.com [homework.study.com]

- 11. Carboxylic acid reductase enzymes (CARs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Key Residues for Enzymatic Carboxylate Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Properties of Neopentyl-Type Alcohols for Researchers, Scientists, and Drug Development Professionals

The neopentyl group, a sterically hindered moiety characterized by a quaternary carbon atom bonded to three methyl groups and a functional group, imparts unique physicochemical and reactive properties to molecules. Neopentyl-type alcohols, which feature this bulky group, are of significant interest in organic synthesis and medicinal chemistry. Their distinct steric hindrance influences reaction kinetics and mechanisms, while their inherent stability can enhance the metabolic profile of drug candidates. This technical guide provides a comprehensive overview of the core properties of neopentyl-type alcohols, including neopentyl alcohol, neopentyl glycol, and pentaerythritol (B129877), with a focus on their synthesis, reactivity, and applications in drug development.

Physicochemical Properties

The defining feature of neopentyl-type alcohols is the bulky tert-butyl group attached to the carbinol carbon. This steric bulk significantly influences their physical properties, such as melting point, boiling point, and solubility, when compared to their straight-chain isomers.

Neopentyl Alcohol (2,2-Dimethyl-1-propanol)

Neopentyl alcohol is a colorless, crystalline solid at room temperature, a notable difference from other pentanol (B124592) isomers which are liquids.[1] Its compact, nearly spherical structure leads to a relatively high melting point and a boiling point that is comparable to other pentanols. It is sparingly soluble in water but miscible with many organic solvents.[1]

Neopentyl Glycol (NPG) (2,2-Dimethylpropane-1,3-diol)

Neopentyl glycol is a white crystalline solid that is widely used in the synthesis of polyesters, paints, lubricants, and plasticizers.[2] The presence of two hydroxyl groups increases its polarity and water solubility compared to neopentyl alcohol. The neopentyl structure in NPG-derived products enhances their stability towards hydrolysis, high temperatures, and light exposure.[2][3]

Pentaerythritol (2,2-Bis(hydroxymethyl)propane-1,3-diol)

Pentaerythritol is a polyhydric alcohol containing four primary hydroxyl groups. This tetraol is a white, crystalline solid with a high melting point and significant water solubility, which increases with temperature. It serves as a versatile building block in the synthesis of a wide range of compounds, including explosives, plastics, and pharmaceuticals.

Table 1: Physicochemical Properties of Key Neopentyl-Type Alcohols

| Property | Neopentyl Alcohol | Neopentyl Glycol (NPG) | Pentaerythritol |

| Systematic Name | 2,2-Dimethyl-1-propanol | 2,2-Dimethylpropane-1,3-diol | 2,2-Bis(hydroxymethyl)propane-1,3-diol |

| CAS Number | 75-84-3 | 126-30-7 | 115-77-5 |

| Molecular Formula | C₅H₁₂O | C₅H₁₂O₂ | C₅H₁₂O₄ |

| Molar Mass ( g/mol ) | 88.15 | 104.15 | 136.15 |

| Appearance | Colorless crystalline solid | White crystalline solid | White crystalline solid |

| Melting Point (°C) | 52-56 | 124-130 | 260.5 |

| Boiling Point (°C) | 113-114 | 210 | 276 (at 30 mmHg) |

| Density (g/cm³) | 0.812 (at 20°C) | 1.06 (at 25°C) | 1.396 |

| Water Solubility | 3.5 g/100 mL (25°C) | Soluble | 5.6 g/100 mL (15°C) |

| pKa | ~17 | - | - |

Synthesis of Neopentyl-Type Alcohols

The synthesis of neopentyl-type alcohols often involves dealing with the steric hindrance of the neopentyl group.

Synthesis of Neopentyl Alcohol

One common laboratory-scale synthesis of neopentyl alcohol is the reduction of pivalic acid or its esters (e.g., ethyl pivalate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). An alternative route involves the Grignard reaction between a tert-butylmagnesium halide and formaldehyde.

Reactivity and Key Reactions

The reactivity of neopentyl-type alcohols is dominated by the steric hindrance of the neopentyl group, which can impede Sₙ2 reactions at the α-carbon. However, the primary nature of the hydroxyl group still allows for a range of reactions typical of primary alcohols.

Oxidation

Oxidation of neopentyl alcohol to pivalaldehyde or further to pivalic acid requires careful selection of reagents to overcome the steric hindrance and avoid side reactions. Milder, sterically less demanding oxidizing agents are often preferred. The Swern oxidation is a common and effective method for converting primary alcohols, including hindered ones like neopentyl alcohol, to aldehydes without over-oxidation to carboxylic acids.

Esterification

Neopentyl-type alcohols undergo esterification with carboxylic acids, typically under acidic catalysis (Fischer esterification) or by reaction with more reactive acyl chlorides or anhydrides. The steric bulk of the neopentyl group can slow the reaction rate compared to less hindered primary alcohols.

Etherification

The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, can be used to prepare neopentyl ethers. Due to the steric hindrance of the neopentyl group, using a neopentyl halide as the electrophile in an Sₙ2 reaction is highly disfavored. Therefore, the neopentyl alcohol is typically converted to its alkoxide and reacted with a less hindered alkyl halide.

Applications in Drug Development

The neopentyl group is an attractive structural motif in drug design due to its ability to enhance metabolic stability and introduce steric bulk, which can modulate binding affinity and selectivity for a biological target.

Metabolic Stability

The quaternary carbon of the neopentyl group lacks α-hydrogens, making it resistant to oxidation by cytochrome P450 enzymes, a major pathway for drug metabolism. Incorporating a neopentyl group into a drug candidate can therefore block a potential site of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

Role as a Scaffold and in Prodrugs

Neopentyl glycol and pentaerythritol can serve as scaffolds for the attachment of multiple pharmacophores or for the development of prodrugs.[4] The hydroxyl groups can be esterified with active drug molecules, and the resulting esters can be designed to undergo hydrolysis in vivo to release the parent drug. Pentaerythritol tetranitrate (PETN), for example, is a vasodilator used for the treatment of angina, which acts by releasing nitric oxide.

Neopentyl Groups in Bioactive Molecules

The neopentyl group has been incorporated into various classes of bioactive molecules, including antiviral and anticancer agents. For instance, the neopentyl ester prodrug of the antiviral agent tenofovir (B777), known as tenofovir alafenamide, demonstrates improved cellular permeability and a better safety profile compared to the earlier prodrug, tenofovir disoproxil fumarate.

Experimental Protocols

General Procedure for Fischer Esterification of Neopentyl Alcohol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine neopentyl alcohol (1.0 eq.), a carboxylic acid (1.2 eq.), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5 mol%).

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.

General Procedure for Williamson Ether Synthesis using Neopentyl Alcohol

-

Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol (1.0 eq.) in a dry aprotic solvent (e.g., THF or DMF). Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Reaction with Alkyl Halide: Cool the alkoxide solution to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude ether can be purified by distillation or column chromatography.

Spectroscopic Data

The spectroscopic characterization of neopentyl-type alcohols and their derivatives provides crucial information for their identification and purity assessment.

Table 2: Representative Spectroscopic Data for Neopentyl Alcohol

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 3.32 (s, 2H, -CH₂OH), 1.25 (s, 1H, -OH), 0.94 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ 72.8 (-CH₂OH), 31.8 (-C(CH₃)₃), 26.3 (-C(CH₃)₃) |

| IR (KBr, cm⁻¹) | 3350-3200 (br, O-H stretch), 2950-2850 (C-H stretch), 1040 (C-O stretch) |

| Mass Spec (EI, m/z) | 88 (M⁺), 73, 57 (base peak), 41, 29 |

Table 3: Representative Spectroscopic Data for Neopentyl Glycol

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 4.28 (t, 2H, -OH), 3.13 (d, 4H, -CH₂-), 0.84 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (DMSO-d₆) | δ 70.1 (-CH₂-), 36.3 (-C(CH₃)₂-), 22.1 (-CH₃) |

| IR (KBr, cm⁻¹) | 3300-3100 (br, O-H stretch), 2960-2870 (C-H stretch), 1030 (C-O stretch) |

| Mass Spec (EI, m/z) | 104 (M⁺), 89, 73, 57, 43 |

Conclusion

Neopentyl-type alcohols represent a unique class of compounds whose properties are significantly shaped by the steric hindrance of the neopentyl group. This structural feature not only influences their physical properties and chemical reactivity but also provides a valuable tool for medicinal chemists to enhance the metabolic stability and fine-tune the pharmacological profile of drug candidates. A thorough understanding of the synthesis, reactions, and spectroscopic characteristics of these alcohols is essential for their effective utilization in both academic research and industrial drug development.

References

3,3-Dimethylpentan-1-ol IUPAC name

An In-depth Technical Guide to 3,3-Dimethylpentan-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a branched primary alcohol. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via a Grignard reaction, and explores its potential applications within the fields of chemical research and drug development. All quantitative data is presented in tabular format for clarity. Additionally, key processes are visualized using Graphviz diagrams to illustrate the synthetic workflow and a conceptual drug discovery process. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Introduction

This compound is an organic compound with the chemical formula C7H16O.[1] As a primary alcohol with a quaternary carbon center, it possesses unique steric and electronic properties that make it an interesting building block in organic synthesis. Its structure consists of a pentanol (B124592) backbone with two methyl groups attached to the third carbon atom. The correct IUPAC name for this compound is this compound.[1][2] While specific applications in drug development are not extensively documented, its structural motifs are relevant to medicinal chemistry, where molecular architecture plays a critical role in biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in chemical synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C7H16O | [1][3][4] |

| Molecular Weight | 116.20 g/mol | [1][2][5][3][4][6][7] |

| CAS Number | 19264-94-9 | [2][5][3][4] |

| Appearance | Colorless liquid | |

| Boiling Point | 167°C | [5][3] |

| Melting Point | -30.45°C (estimate) | [5][3] |

| Density | 0.8280 g/mL | [5][3] |

| Refractive Index | 1.4260 | [5][3] |

| pKa | 15.20 ± 0.10 (Predicted) | [3] |

| LogP (XLogP3) | 2.2 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. This protocol details the reaction of a 3,3-dimethylpentyl Grignard reagent with formaldehyde (B43269). The general approach is adapted from established procedures for synthesizing similar primary alcohols.[8][9]

Synthesis of 3,3-Dimethylpentylmagnesium Halide (Grignard Reagent)

The first stage involves the formation of the Grignard reagent from 1-halo-3,3-dimethylpentane.

Materials:

-

Magnesium turnings

-

1-Chloro-3,3-dimethylpentane (B1602735) (or 1-Bromo-3,3-dimethylpentane)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Protocol:

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried to prevent moisture from quenching the reaction.

-

Initiation: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A small crystal of iodine can be added to activate the magnesium surface.

-

Reagent Addition: A solution of 1-chloro-3,3-dimethylpentane in anhydrous ether is added dropwise from the dropping funnel. The reaction is exothermic and should initiate with gentle warming.

-

Reaction Completion: Once the addition is complete, the mixture is refluxed until the magnesium is consumed, resulting in a grayish solution of 3,3-dimethylpentylmagnesium chloride.

Reaction with Formaldehyde and Work-up

The Grignard reagent is then reacted with formaldehyde, followed by an acidic work-up to yield the final product.

Materials:

-

Paraformaldehyde or formaldehyde gas

-

Anhydrous diethyl ether or THF

-

Dilute hydrochloric acid or saturated ammonium (B1175870) chloride solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

Formaldehyde Source: Paraformaldehyde is depolymerized by heating, and the resulting formaldehyde gas is bubbled through the cooled Grignard reagent solution. Alternatively, the Grignard solution can be added to a cooled slurry of paraformaldehyde in ether.

-

Quenching: The reaction mixture is carefully quenched by slow addition to a cold, dilute solution of hydrochloric acid or saturated ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether.

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation to yield the pure product.

Caption: A workflow for the synthesis of this compound.

Conceptual Applications in Drug Development

While this compound is not a widely cited pharmaceutical agent, its structural features are of interest in medicinal chemistry. The cyclopentane (B165970) scaffold, a related cyclic structure, is a common motif in many biologically active compounds and approved drugs.[10] The principles used to evaluate such scaffolds can be applied to novel structures like this compound. The general workflow involves synthesizing a library of derivatives and screening them for biological activity against various targets.

A generalized workflow for evaluating a new chemical entity in a drug discovery context is shown below. This process begins with the core scaffold, from which a diverse library of derivatives is synthesized. These compounds then undergo high-throughput screening to identify "hits"—molecules that show activity against a biological target. Promising hits are then optimized through further chemical modification to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a potential drug candidate.

Caption: A conceptual workflow for drug discovery based on a novel scaffold.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis is readily achievable through standard organic chemistry techniques such as the Grignard reaction. While its direct role in drug development is not yet established, it represents a class of structurally interesting molecules that could serve as scaffolds for the synthesis of novel compounds with potential biological activity. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. This compound | C7H16O | CID 4220190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19264-94-9 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. 3,3-dimethyl-1-pentanol [webbook.nist.gov]

- 5. 3,3-DIMETHYL-1-PENTANOL | 19264-94-9 [chemicalbook.com]

- 6. (2S,3R)-2,3-dimethylpentan-1-ol | C7H16O | CID 6994081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3R)-3,4-dimethylpentan-1-ol | C7H16O | CID 13065758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN102584530B - Method for preparing 3,3-dimethyl-1-butanol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Hazards of 3,3-Dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3,3-Dimethylpentan-1-ol. Due to the limited availability of safety data for this specific compound, this guide incorporates information from structurally related chemicals and isomers to provide a thorough assessment of its potential hazards. All data is presented with clear sourcing, and any inferred information is explicitly noted.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][2][3] |

| CAS Number | 19264-94-9 | [1][2] |

| Boiling Point | 167 °C | [2] |

| Melting Point | -30.45 °C (estimate) | [2] |

| Density | 0.8280 g/cm³ | [2] |

| Refractive Index | 1.4260 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.805 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapour.[4][5] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[4][5][6] |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[6] |

| Aspiration Hazard | 1 | Danger | H304: May be fatal if swallowed and enters airways.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336: May cause drowsiness or dizziness.[4][5] |

| Hazardous to the Aquatic Environment (Chronic) | 2 | (No Signal Word) | H411: Toxic to aquatic life with long lasting effects. |

A visual summary of the inferred GHS hazard classification is provided below.

Caption: Inferred GHS Hazard Profile for this compound.

Experimental Safety Protocols

Specific experimental protocols for the toxicological assessment of this compound are not documented in publicly available literature. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be applicable for evaluating its safety profile. Key OECD guidelines for similar chemical substances include:

-

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

-

OECD 402: Acute Dermal Toxicity

-

OECD 404: Acute Dermal Irritation/Corrosion

-

OECD 405: Acute Eye Irritation/Corrosion

-

OECD 436: Acute Inhalation Toxicity

-

OECD 301: Ready Biodegradability

Researchers should refer to these or equivalent validated methods when designing studies to characterize the toxicological and ecotoxicological properties of this compound.

Safe Handling, Storage, and First Aid

The following procedures are recommended based on the inferred hazards.

4.1. Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[5][6]

-

Use explosion-proof electrical and lighting equipment.[5][6]

-

Employ non-sparking tools and take precautionary measures against static discharge.[5][6]

-

Avoid breathing vapors or mists.[5]

-

Prevent contact with skin and eyes by wearing appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety glasses with side-shields or goggles

-

A flame-retardant lab coat

-

-

Wash hands thoroughly after handling.[5]

4.2. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5][6]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

4.3. First-Aid Measures

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[4] If irritation persists, seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison control center or doctor.

-

If swallowed: Do NOT induce vomiting.[4][5] Immediately call a poison control center or doctor.[4] Due to the aspiration hazard, vomiting can cause the substance to enter the lungs, which may be fatal.[5]

Fire and Spill Response

5.1. Fire-Fighting Measures

-

Suitable extinguishing media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][6] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[6]

-

Specific hazards: The substance is highly flammable, and its vapors can form explosive mixtures with air.[6] Vapors may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

5.2. Spill Response

-

Eliminate all ignition sources.

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill using inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Do not allow the substance to enter drains or waterways.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations for hazardous waste.[4] Avoid release to the environment.[5]

References

Physical characteristics of C7H16O isomers

An In-depth Technical Guide to the Physical Characteristics of C7H16O Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical characteristics of various C7H16O isomers, which include a diverse range of alcohols and ethers. Understanding these properties is crucial for applications in chemical synthesis, drug development, and material science, where factors like solubility, volatility, and density play a critical role.

Isomer Classification and Structure

The molecular formula C7H16O represents numerous constitutional isomers, primarily classified as heptanols (alcohols) and heptyl ethers.

-

Heptanols: These isomers possess a hydroxyl (-OH) group. They can be further categorized as primary, secondary, or tertiary, based on the substitution of the carbon atom bonded to the hydroxyl group. The position of the hydroxyl group and the branching of the carbon chain significantly influence their physical properties.

-

Heptyl Ethers: These isomers feature an ether linkage (R-O-R'). The arrangement and size of the alkyl groups on either side of the oxygen atom determine their physical characteristics.

Below is a diagram illustrating the classification of C7H16O isomers.

Caption: Classification of C7H16O Isomers into Alcohols and Ethers.

Comparative Physical Properties

The physical properties of C7H16O isomers are presented in the following table. These properties are influenced by factors such as intermolecular forces (hydrogen bonding in alcohols, dipole-dipole interactions in ethers), molecular weight, and molecular shape (branching).

| Isomer Name | IUPAC Name | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility (g/L) |

| Alcohols | ||||||

| 1-Heptanol | Heptan-1-ol | Primary Alcohol | 175-176 | -34 | 0.822 | 1.0[1] |

| 2-Heptanol | Heptan-2-ol | Secondary Alcohol | 159-162[2][3] | -30.15[4] | 0.817[2][5] | 3.3[5] |

| 3-Heptanol | Heptan-3-ol | Secondary Alcohol | 156-157[6][7] | -70[7][8] | 0.818-0.821[9][10][11] | |

| 4-Heptanol | Heptan-4-ol | Secondary Alcohol | 152-156[1][12] | -41.5[12] | 0.810-0.815[13][14] | |

| 2-Methyl-2-hexanol | 2-Methylhexan-2-ol | Tertiary Alcohol | 141-142 | 0.812 | 9.7[15] | |

| 3-Methyl-3-hexanol | 3-Methylhexan-3-ol | Tertiary Alcohol | 143[16] | -30.45[16] | 0.820-0.823[17] | 11.76[16] |

| 2,3-Dimethyl-2-pentanol | 2,3-Dimethylpentan-2-ol | Tertiary Alcohol | 138-140[18][19] | 25[19] | ||

| 2,2-Dimethyl-3-pentanol | 2,2-Dimethylpentan-3-ol | Secondary Alcohol | 132-135[20] | -5[11] | 0.825[20] | 8.13[11] |

| 3,3-Dimethyl-2-pentanol (B21356) | 3,3-Dimethylpentan-2-ol | Secondary Alcohol | 147[21][22] | |||

| 2-Ethyl-1-pentanol (B1595484) | 2-Ethylpentan-1-ol | Primary Alcohol | 161.3-166[9][23] | -30.45[19] | 0.818-0.829[9][23] | |

| Ethers | ||||||

| Methyl hexyl ether | 1-Methoxyhexane | Ether | 125-127[5][16] | -95.35[5][24] | 0.77-0.772[5][16] | 0.6609[25] |

| Ethyl pentyl ether | 1-Ethoxypentane | Ether | 118-118.4[18] | 0.762-0.772[18] | ||

| Propyl butyl ether | 1-Propoxybutane | Ether | 118[2][26] | |||

| Propyl tert-butyl ether | 2-Methyl-2-propoxypropane | Ether | 97.4 | -95.35 | 0.772 |

Experimental Protocols

The determination of the physical properties of C7H16O isomers requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Distillation [23] This method is suitable for determining the boiling point of a larger volume of liquid and also serves as a purification technique.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place the liquid sample in the distillation flask along with boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensing. This stable temperature is the boiling point.

-

Method 2: Capillary Method (Micro Boiling Point) [6][21] This method is ideal for small sample volumes.

-

Apparatus: Capillary tube (sealed at one end), small test tube or fusion tube, thermometer, heating bath (e.g., oil bath or melting point apparatus).

-

Procedure:

-

Attach a small test tube containing a few drops of the liquid sample to a thermometer.

-

Invert a capillary tube (sealed end up) into the liquid.

-

Heat the assembly in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[21]

-

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For many C7H16O isomers, which are liquids at room temperature, this involves cooling the substance to its solid state first.

-

Apparatus: Capillary tubes, melting point apparatus or Thiele tube with a heating bath, thermometer.

-

Procedure:

-

If the sample is a liquid at room temperature, cool it until it solidifies.

-

Introduce a small, finely powdered amount of the solid sample into a capillary tube and pack it down.[24]

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a heating bath.[16][24]

-

Heat the sample slowly, at a rate of about 1-2°C per minute, near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[24]

-

Determination of Density

Density is the mass per unit volume of a substance.

Method: Direct Mass and Volume Measurement

-

Apparatus: Analytical balance, pycnometer or graduated cylinder.

-

Procedure:

-

Measure the mass of a clean, dry pycnometer or graduated cylinder.

-

Add a known volume of the liquid isomer to the container.

-

Measure the combined mass of the container and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

Density is calculated by dividing the mass of the liquid by its volume.

-

It is important to control the temperature as density is temperature-dependent.

-

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Method: Saturation and Analysis [9]

-

Apparatus: Test tubes or vials, constant temperature bath, analytical balance, means of analysis (e.g., gas chromatography).

-

Procedure:

-

Add an excess amount of the C7H16O isomer (solute) to a known volume of water (solvent) in a sealed container.

-

Agitate the mixture in a constant temperature bath for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Allow the undissolved portion to settle.

-

Carefully extract a known volume of the clear, saturated aqueous layer.

-

Determine the concentration of the dissolved isomer in the aqueous sample using a suitable analytical technique.

-

The solubility is expressed as the mass of solute per volume or mass of solvent.

-

Structure-Property Relationships

-

Boiling Point: Alcohols generally have higher boiling points than ethers of similar molecular weight due to the presence of intermolecular hydrogen bonding.[27] Among the alcohol isomers, straight-chain primary alcohols have the highest boiling points. Increased branching leads to a more compact, spherical shape, which reduces the surface area for van der Waals interactions, resulting in a lower boiling point.[15]

-

Solubility in Water: The hydroxyl group in alcohols allows them to act as both hydrogen bond donors and acceptors, leading to greater water solubility compared to ethers, which can only act as hydrogen bond acceptors.[27][28] For isomeric alcohols, solubility in water increases with branching. This is because the branching reduces the surface area of the nonpolar hydrocarbon part of the molecule, making it less disruptive to the hydrogen bonding network of water.[29] Ethers with shorter alkyl chains are more soluble in water than those with longer chains.[28]

This guide provides a foundational understanding of the physical characteristics of C7H16O isomers. For specific applications, it is recommended to consult detailed safety data sheets and further experimental data.

References

- 1. Hexyl methyl ether | C7H16O | CID 78484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. butyl propyl ether [stenutz.eu]

- 3. CAS 4747-07-3: Hexyl methyl ether | CymitQuimica [cymitquimica.com]

- 4. 2,3-Dimethyl-2-pentanol | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 1-Pentanol, 2-ethyl- (CAS 27522-11-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Page loading... [wap.guidechem.com]

- 10. parchem.com [parchem.com]

- 11. 3-METHYL-2-PENTANOL | 565-60-6 [chemicalbook.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. 2,2-Dimethyl-3-pentanol | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. chembk.com [chembk.com]

- 16. 2-ethyl-1-pentanol | CAS#:27522-11-8 | Chemsrc [chemsrc.com]

- 17. 3-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 18. 2-Ethyl-1-pentanol | C7H16O | CID 123424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-ETHYL-1-PENTANOL | 27522-11-8 [chemicalbook.com]

- 20. methyl hexyl ether [stenutz.eu]

- 21. 3,3-dimethyl-2-pentanol [stenutz.eu]

- 22. Propyl tert-butyl ether (CAS 29072-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 23. 2-ethyl-1-pentanol [stenutz.eu]

- 24. 2,2-dimethylpentan-3-ol [stenutz.eu]

- 25. 3,3-Dimethyl-2-pentanol [webbook.nist.gov]

- 26. 3,3-Dimethyl-2-pentanol [webbook.nist.gov]

- 27. quora.com [quora.com]

- 28. 2-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]

- 29. methyl hexyl ether, 4747-07-3 [thegoodscentscompany.com]

Conformational Landscape of 3,3-Dimethylpentane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational preferences of 3,3-dimethylpentane (B146829) and its derivatives. Understanding the three-dimensional structure of these molecules is paramount for predicting their chemical reactivity and biological activity, making this information crucial for rational drug design and development. This document summarizes key quantitative data, details experimental and computational methodologies, and explores the implications of conformational behavior in a medicinal chemistry context.

Core Concepts in the Conformational Analysis of 3,3-Dimethylpentane

The conformational landscape of 3,3-dimethylpentane is primarily dictated by the rotation around its carbon-carbon single bonds. The presence of a quaternary carbon atom at the C3 position introduces significant steric hindrance, which in turn governs the relative stability of the various conformers. The key rotational bonds to consider are the C2-C3 and C3-C4 bonds. Due to the symmetry of the molecule, the analysis of rotation around the C2-C3 bond is representative.